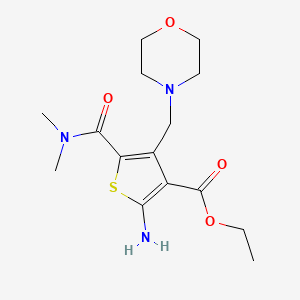

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-(morpholin-4-ylmethyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-(morpholin-4-ylmethyl)thiophene-3-carboxylate (CAS: 64876-55-7 or 556016-13-8) is a thiophene-derived compound with a molecular formula of C₁₅H₂₃N₃O₄S and a molecular weight of 341.43 g/mol . Its structure features:

- A thiophene core substituted at positions 2 (amino group), 3 (ethyl carboxylate), 4 (morpholin-4-ylmethyl group), and 5 (dimethylcarbamoyl group).

This compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitors and GPCR-targeted therapies. Its synthesis likely involves Gewald-like multicomponent reactions or stepwise functionalization of pre-assembled thiophene scaffolds .

Properties

IUPAC Name |

ethyl 2-amino-5-(dimethylcarbamoyl)-4-(morpholin-4-ylmethyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-4-22-15(20)11-10(9-18-5-7-21-8-6-18)12(23-13(11)16)14(19)17(2)3/h4-9,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVMWQXBOGNVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1CN2CCOCC2)C(=O)N(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-(morpholin-4-ylmethyl)thiophene-3-carboxylate (CAS No. 556016-13-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antioxidant, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 341.43 g/mol. The compound features a thiophene ring substituted with various functional groups, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, ethyl 2-amino derivatives have shown high activity against various bacterial strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus .

A comparative study indicated that the presence of a dimethylamino group enhances the antibacterial efficacy of the compound. The minimum inhibitory concentration (MIC) values for these compounds were determined, with lower values indicating higher potency against the tested bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 8 |

| Escherichia coli | 16 |

| Staphylococcus aureus | 32 |

Antioxidant Properties

In addition to antibacterial activity, this compound has been evaluated for its antioxidant properties. The compound was tested using various assays, including DPPH and ABTS radical scavenging tests, which measure the ability to neutralize free radicals.

Results indicated that compounds with certain substitutions on the thiophene ring exhibited enhanced antioxidant activity, particularly at concentrations around 100 µM . This suggests potential applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

- Screening for Type III Secretion System Inhibitors : A dissertation highlighted the development of a screening assay for Type III secretion system inhibitors in pathogenic bacteria. Although not directly focused on this compound, it emphasizes the relevance of thiophene derivatives in targeting virulence factors in Gram-negative pathogens .

- Synthesis and Characterization : Research has shown that compounds derived from ethyl 2-amino-thiophenes can be synthesized through Knoevenagel condensation reactions. These derivatives were characterized using spectral methods and displayed promising biological activities .

Scientific Research Applications

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-(morpholin-4-ylmethyl)thiophene-3-carboxylate has been investigated for several biological activities:

- Antimicrobial Properties : Research indicates that thiophene derivatives exhibit significant antimicrobial effects. The presence of the morpholine group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics against resistant strains .

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways of pathogens, particularly in the context of tuberculosis treatment. Its structural features allow it to interact effectively with target enzymes, thereby inhibiting their function .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases. The mechanism is believed to involve modulation of inflammatory cytokines .

Case Study 1: Tuberculosis Inhibition

A study focused on the identification of novel inhibitors for the Pks13 enzyme in Mycobacterium tuberculosis highlighted the efficacy of compounds similar to this compound. The compound was part of a broader screening campaign involving over 150,000 compounds, where it demonstrated promising inhibitory activity against M. tuberculosis .

Case Study 2: Antimicrobial Screening

Another research initiative evaluated various thiophene derivatives for their antimicrobial properties. This compound was tested against several bacterial strains and exhibited significant activity, suggesting its potential as a lead compound in antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Key Findings:

Substituent Impact on Bioactivity: The dimethylcarbamoyl group (as in the target compound and ) enhances metabolic stability compared to ester or cyano groups (e.g., ). Morpholine-containing derivatives (target compound and ) exhibit improved solubility and target engagement due to hydrogen-bonding interactions . Bulky aromatic substituents (e.g., 4-chlorophenyl in ) increase potency but may reduce bioavailability due to higher lipophilicity.

Synthetic Accessibility :

- The target compound’s morpholin-4-ylmethyl group requires specialized alkylation or Mannich-type reactions, unlike simpler methyl or aryl substituents .

- Derivatives with nitrobenzoyl () or trifluoromethylphenyl () groups involve multistep coupling, increasing synthetic complexity.

Structure-Activity Relationship (SAR): Position 4: Morpholinylmethyl > methyl or aryl groups in enhancing solubility and target selectivity . Position 5: Dimethylcarbamoyl > cyano or ester groups in improving stability and binding affinity .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of ethyl cyanoacetate with a ketone derivative (e.g., 4-nitrophenylacetic acid) in the presence of sulfur and triethylamine to form the thiophene core .

- Step 2 : Acylation at the amino group using reagents like butyl chloroformate or dimethylcarbamoyl chloride .

- Step 3 : Introduction of the morpholin-4-ylmethyl group via nucleophilic substitution or reductive amination . Key intermediates are characterized by NMR and LC-MS to confirm regiochemical control.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : To confirm substituent positions and hydrogen bonding (e.g., NH peaks at δ 6–8 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .

- Mass Spectrometry (APCI/ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 396.2) .

- X-ray Crystallography : Resolves 3D conformation and packing interactions (e.g., planar thiophene ring with dihedral angles <5°) .

Q. How to ensure compound purity during synthesis?

- Chromatography : Use silica gel column chromatography (hexane/EtOAC 3:1) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Analytical Monitoring : TLC (Rf ~0.4 in EtOAc) and LC-MS to detect impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and crystallographic findings?

- Scenario : Discrepancies in substituent orientation (e.g., solution-phase NMR suggests free rotation, while X-ray shows fixed conformation).

- Method : Perform variable-temperature NMR to assess dynamic effects. Cross-validate using DFT calculations (e.g., Gaussian09) to model solution vs. solid-state behavior .

- Software : SHELXL for refining crystallographic data and identifying disorder .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Modification Strategy :

- Position 5 : Replace dimethylcarbamoyl with 4-chlorophenyl (increases receptor binding affinity; EC50 improved from 6.6 µM to sub-micromolar) .

- Position 4 : Substitute morpholin-4-ylmethyl with bulkier groups (e.g., cyclohexylphenyl) to assess steric effects on solubility .

Q. What computational methods predict this compound’s interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to adenosine receptors (PDB: 5G53). Focus on hydrogen bonds with Tyr271 and hydrophobic contacts with Phe168 .

- MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to optimize crystallization for X-ray analysis?

- Solvent System : Slow evaporation from EtOAc/hexane/dichloromethane (1:1:1) at 4°C .

- Additives : Introduce seeding crystals or use anti-solvent (e.g., pentane) to induce nucleation .

- Data Collection : High-resolution (<1.0 Å) synchrotron radiation minimizes thermal motion artifacts .

Q. How to analyze byproducts in the synthesis?

- LC-MS/MS : Identify impurities (e.g., brominated byproducts from N-bromosuccinimide reactions) via fragmentation patterns .

- NMR DOSY : Differentiate byproducts based on hydrodynamic radius in solution .

Q. What strategies validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.